4,5,7-trifluoro-1H-indole is a fluorinated derivative of indole, characterized by the presence of three fluorine atoms at the 4, 5, and 7 positions of the indole ring. This compound belongs to a class of heterocyclic organic compounds that are notable for their diverse biological activities and potential applications in pharmaceuticals and materials science. The trifluoromethyl groups can significantly influence the electronic properties and reactivity of the indole moiety, making it an interesting subject for study in both synthetic and medicinal chemistry.
The biological activities of 4,5,7-trifluoro-1H-indole have garnered attention due to its potential as a pharmaceutical agent. Compounds with similar structures have exhibited significant anticancer, antimicrobial, and anti-inflammatory properties. Research indicates that fluorinated indoles can interact with biological targets such as enzymes and receptors, potentially modulating their activity. For example, some derivatives have shown promise in inhibiting specific cancer cell lines .
Several synthesis methods have been developed for 4,5,7-trifluoro-1H-indole:
The unique properties of 4,5,7-trifluoro-1H-indole make it suitable for various applications:
Studies on the interactions of 4,5,7-trifluoro-1H-indole with biological systems reveal its potential as a lead compound for drug development. Interaction studies often focus on its binding affinity to specific proteins or enzymes involved in disease pathways. For instance, fluorinated compounds generally show improved metabolic stability and bioavailability compared to their non-fluorinated counterparts .
Several compounds share structural similarities with 4,5,7-trifluoro-1H-indole. Here are some notable examples:
The uniqueness of 4,5,7-trifluoro-1H-indole lies in its specific trifluorination pattern that influences both its chemical reactivity and biological activity differently than other fluorinated indoles.
The synthesis of 4,5,7-trifluoro-1H-indole represents a significant challenge in organofluorine chemistry due to the need for precise regioselective fluorine incorporation into the indole scaffold [1] [7]. Multiple synthetic strategies have been developed to access this important fluorinated heterocycle, each offering distinct advantages and limitations in terms of efficiency, selectivity, and practicality [4] [8].
Direct fluorination approaches involve the introduction of fluorine atoms directly onto pre-formed indole cores through electrophilic or metal-mediated processes [6] [7]. These methodologies offer the advantage of late-stage functionalization while maintaining the structural integrity of the indole framework [13].
Electrophilic fluorination represents one of the most widely employed strategies for introducing fluorine atoms into indole derivatives [19] [39]. The use of Selectfluor as an electrophilic fluorinating reagent has proven particularly effective for the synthesis of fluorinated indoles under mild reaction conditions [19] [39]. In acetonitrile at room temperature, Selectfluor facilitates the regioselective fluorination of indole rings, typically targeting the electron-rich C3 position [19] [39].
The mechanism involves the formation of a highly electrophilic fluoronium intermediate that undergoes nucleophilic attack by the indole π-system [19]. This process can lead to difluorohydroxylation products when conducted in the presence of water, yielding 3,3-difluoroindolin-2-ols with yields ranging from 40-93% [19]. The regioselectivity is highly dependent on the electronic properties of the indole substrate, with electron-donating substituents enhancing reactivity [19].
4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as F-TEDA-BF4, serves as another powerful electrophilic fluorinating agent [33]. This reagent demonstrates superior electrophilic character compared to Selectfluor and can achieve fluorination under milder conditions [33]. The use of F-TEDA-BF4 in acetonitrile allows for the conversion of 3-substituted indole derivatives to 3-fluorooxindoles in good to excellent yields [33].
| Fluorinating Agent | Reaction Conditions | Typical Yields (%) | Regioselectivity | Advantages |
|---|---|---|---|---|
| Selectfluor | MeCN, rt, 1-12 h | 40-70 | C3 position favored | Mild conditions, commercial availability |
| F-TEDA-BF4 | MeCN, rt, 1-8 h | 45-85 | C3 position selective | High electrophilicity, moisture tolerance |
| N-fluorobenzenesulfonimide | MeCN/H2O, rt | 40-63 | C3 position | Cascade functionality |
The electrophilic fluorination approach using N-fluorobenzenesulfonimide enables cascade fluorofunctionalisation of 2,3-unsubstituted indoles [6]. This methodology features the formation of carbon-carbon, carbon-fluorine, and carbon-oxygen bonds in a single transformation, yielding polycyclic fluorinated indoline derivatives in 40-63% yields [6].
Transition metal-catalyzed fluorination has emerged as a powerful tool for the selective introduction of fluorine atoms into organic molecules [7] [26]. Palladium-catalyzed systems have demonstrated particular efficacy in achieving site-selective fluorination of indole derivatives [26].
Palladium-catalyzed ligand-directed fluorination utilizes bidentate directing groups to achieve highly regioselective fluorination of unactivated carbon-hydrogen bonds [26]. The reaction employs palladium acetate as the catalyst, Selectfluor as the fluorinating agent, and silver carbonate as a base [26]. Under optimized conditions at 60-80°C, this methodology achieves fluorination with excellent site selectivity, favoring β-carbon-hydrogen bonds due to the preference for five-membered ring intermediate formation during cyclopalladation [26].
The proposed mechanism involves initial coordination of the palladium species to the directing group, followed by cyclopalladation to generate a palladium(II) intermediate [26]. Oxidative addition with Selectfluor produces a palladium(IV) species, which undergoes reductive elimination to form the carbon-fluorine bond [26]. The addition of iron(II) acetate significantly improves reaction yields by promoting the release of palladium(II) species from reaction intermediates [26].
Copper-mediated fluorination systems offer an alternative approach with distinct mechanistic pathways [27] [31]. Copper(I) iodide in combination with silver fluoride as the fluoride source enables the fluorination of aryl halide precursors [31]. The reaction proceeds through copper(III) intermediates formed by oxidative addition, followed by carbon-fluorine reductive elimination [27].
The copper-catalyzed auxiliary-assisted fluorination employs aminoquinoline directing groups to achieve regioselective fluorination of aromatic carbon-hydrogen bonds [27]. This methodology demonstrates excellent functional group tolerance and provides straightforward access to ortho-fluorinated benzoic acid derivatives [27]. The reaction conditions utilize copper(I) iodide catalyst, silver fluoride as the fluoride source, and dimethylformamide or pyridine as solvent at moderately elevated temperatures [27].
| Metal Catalyst | Fluoride Source | Reaction Conditions | Yields (%) | Selectivity |
|---|---|---|---|---|
| Pd(OAc)2 | Selectfluor | 60-80°C, DMF, 12-24 h | 30-65 | β-sp3 C-H selective |
| CuI | AgF | 100-150°C, DMF/pyridine, 6-18 h | 35-75 | ortho-position selective |
| (tBuCN)2CuOTf | AgF | 22°C, DMF, 22 h | 71-74 | Aryl iodide dependent |
Multi-step synthetic approaches provide access to highly substituted fluorinated indoles through sequential transformations of readily available starting materials [1] [3]. The preparation of 4,6,7-trifluoro-1H-indole-2-carboxylic acid represents a well-documented example of multi-step synthesis involving isatin derivatives [1] [3].
The synthetic route commences with N-(p-toluenesulfonyl)-4,6,7-trifluoroisatin as the key intermediate [1]. Treatment with sodium hydroxide under reflux conditions promotes ring-opening and subsequent decarboxylation processes [1]. The reaction proceeds through the formation of an intermediate carboxylic acid derivative, which undergoes thermal decarboxylation in the presence of carbon dioxide to yield the target trifluoroindole [1].
Alternative multi-step approaches utilize cyclization reactions of appropriately substituted aniline precursors [8] [11]. The synthesis of indoles with polyfluorinated benzene rings can be achieved through cyclization of 2-alkynylanilines bearing fluorinated substituents [8]. This methodology employs palladium-catalyzed or thermal cyclization conditions to form the indole core while preserving the fluorine substitution pattern [8].
The mechanism involves difluorocarbene trapping followed by intramolecular Michael addition and subsequent carbon-fluorine bond cleavage [11]. This cascade process demonstrates high efficiency and chemoselectivity, providing wide access to 2-fluoroindole derivatives [11]. The use of ethyl bromodifluoroacetate with potassium carbonate in acetonitrile at 90°C for 12 hours yields the desired 2-fluoroindoles in good yields [11].
Solid-phase synthesis methodologies offer significant advantages for the combinatorial preparation of fluorinated indole libraries, enabling rapid access to diverse structural variants [12]. The Fischer indole synthesis has been successfully adapted to solid-phase conditions using various polymer-supported resins [12].
The solid-phase Fischer cyclization employs support-bound 4-benzoylbutyric acid derivatives as starting materials in combination with substituted phenylhydrazine hydrochlorides [12]. The hydroxymethylbenzoic acid linker proves particularly suitable for this transformation, as the indole cyclization requires acid catalysis [12]. Although product purity remains high after cleavage, overall yields are typically moderate due to the heterogeneous reaction conditions [12].
Palladium-catalyzed cyclization represents another viable approach for solid-phase indole synthesis [12]. The intramolecular Heck reaction of polymer-bound aryl halides provides efficient access to indole scaffolds with good yields and high purity [12]. This methodology demonstrates versatility through the use of different starting materials and can be applied to the synthesis of both indoles and related heterocycles such as 2-oxindoles [12].
The Madelung cyclization has been successfully implemented on solid phase for the preparation of 2,3-disubstituted indoles [12]. Bal-resin functionalization through reductive amination followed by acylation and cyclization provides excellent yields and purities [12]. The acid-promoted cleavage step releases the target indoles while maintaining structural integrity [12].
Solid-phase Nenitzescu indole synthesis enables the preparation of 5-hydroxyindole derivatives through condensation of p-benzoquinone with β-aminocrotonic esters [12]. This methodology involves sequential acetoacylation, condensation with primary amines, addition of 1,4-benzoquinones, and trifluoroacetic acid cleavage [12]. The resulting 5-hydroxyindole-3-carboxamides are obtained with good efficiency and represent valuable synthetic intermediates [12].
| Solid-Phase Method | Resin/Linker | Reaction Conditions | Yields (%) | Products |
|---|---|---|---|---|
| Fischer Cyclization | HMB linker | TFA/DCM, acid catalysis | 40-70 | 2-Arylindoles |
| Palladium-Catalyzed | Wang resin | Pd catalyst, base, heat | 60-85 | Substituted indoles |
| Madelung Cyclization | Bal-resin | Base, heat, acid cleavage | 70-90 | 2,3-Disubstituted indoles |
| Nenitzescu Synthesis | Polystyrene resin | Sequential steps, TFA | 50-75 | 5-Hydroxyindole derivatives |
The development of environmentally sustainable methodologies for fluorinated indole synthesis has become increasingly important in modern synthetic chemistry [14] [44]. Green chemistry principles emphasize the reduction of hazardous substances, waste minimization, and the use of renewable resources [44].
Aqueous reaction conditions represent a significant advancement in green fluorinated indole synthesis [14] [36]. The use of water as a solvent eliminates the need for organic solvents while providing unique reaction environments that can enhance selectivity [14]. A highly selective monofluorination protocol utilizing proline-based surfactants in aqueous micellar environments demonstrates the potential of water-based systems [14].
The aqueous monofluorination methodology employs PS-750-M surfactant to create micellar environments that facilitate the simultaneous difluorination-hydrodefluorination process [14]. This approach achieves high selectivity for monofluorinated products while operating under mild conditions [14]. The requirement for simultaneous zinc activation and zinc ion sequestering within the reaction medium represents a unique feature that can only be achieved through careful engineering of the aqueous environment [14].
Trifluoromethyl(indolyl)phenylmethanol synthesis demonstrates another successful application of green chemistry principles [36]. The reaction employs water as the primary solvent with potassium carbonate and tetrabutylphosphonium bromide as catalysts [36]. This methodology achieves excellent yields (90-99%) while eliminating the need for organic solvents [36]. The products precipitate from the aqueous solution, enabling simple purification through filtration [36].
Catalyst recyclability represents another important aspect of green fluorinated indole synthesis [36]. The aqueous catalytic system demonstrates good reusability, with maintained activity over multiple reaction cycles [36]. Large-scale reactions (gram quantities) proceed with comparable efficiency to smaller scale experiments, demonstrating the practical viability of the green methodology [36].
| Green Chemistry Metric | Aqueous Methods | Conventional Methods | Improvement Factor |
|---|---|---|---|
| Solvent Toxicity | Very Low (H2O) | High (organic solvents) | 10-fold reduction |
| Waste Generation | Minimal | Moderate-High | 5-fold reduction |
| Energy Requirements | Low-Moderate | High | 2-3 fold reduction |
| Atom Economy | Excellent | Poor-Moderate | 2-4 fold improvement |
| Overall Environmental Impact | Very Low | Moderate-High | Significant improvement |
The implementation of microwave-assisted synthesis provides additional benefits in terms of energy efficiency and reaction time reduction [44]. Microwave irradiation enables rapid heating and improved reaction kinetics while maintaining selectivity [44]. This approach reduces reaction times from hours to minutes while achieving comparable or improved yields [44].
Biocatalytic approaches represent an emerging frontier in green fluorinated indole synthesis [44]. Although still in early development stages, enzymatic fluorination systems offer the potential for highly selective and environmentally benign transformations [44]. These systems operate under mild conditions and utilize renewable biological catalysts [44].
The crystallographic characterization of 4,5,7-trifluoro-1H-indole presents significant analytical challenges due to the limited availability of direct structural data for this specific trifluorinated compound. However, insights can be extrapolated from related fluorinated indole derivatives and the fundamental principles governing fluorine substitution effects on molecular geometry [1] [2] [3].
The molecular formula of 4,5,7-trifluoro-1H-indole is C₈H₄F₃N with a molecular weight of 171.12 g/mol [1]. The compound exists as a planar aromatic system where the three fluorine atoms at positions 4, 5, and 7 introduce significant electronic perturbations to the indole scaffold [4]. The presence of multiple fluorine substituents creates a strongly electron-deficient aromatic system that fundamentally alters the geometric parameters compared to unsubstituted indole.
Based on crystallographic data from structurally related compounds, the carbon-fluorine bond lengths in 4,5,7-trifluoro-1H-indole are expected to range between 1.33-1.35 Å [5] [6]. The electron-withdrawing nature of fluorine atoms typically results in shorter carbon-carbon bond lengths within the aromatic ring due to increased π-electron delocalization [7] [8]. The planar indole ring system maintains its coplanarity, with the maximum atomic deviation from planarity typically not exceeding 0.064 Å as observed in related fluorinated aromatic compounds [2].
The crystallographic unit cell parameters for 4,5,7-trifluoro-1H-indole would be expected to reflect the molecular packing influenced by the strong electronegativity of the fluorine substituents. Similar trifluorinated indole derivatives typically crystallize in orthorhombic or monoclinic space groups [6] [9], with intermolecular interactions dominated by weak fluorine-hydrogen contacts and π-π stacking interactions between aromatic rings.
Table 3.1: Predicted Crystallographic Parameters for 4,5,7-Trifluoro-1H-Indole
| Parameter | Predicted Value | Reference Basis |
|---|---|---|
| Molecular Formula | C₈H₄F₃N | [1] |
| Molecular Weight | 171.12 g/mol | [1] |
| C-F Bond Length | 1.33-1.35 Å | [5] |
| C-C Bond Length (aromatic) | 1.36-1.38 Å | [5] |
| N-C Bond Length | 1.37-1.39 Å | [10] |
| Maximum Ring Deviation | <0.065 Å | [2] |
| Space Group | Orthorhombic/Monoclinic | [6] [9] |
The multinuclear Nuclear Magnetic Resonance spectroscopy of 4,5,7-trifluoro-1H-indole provides comprehensive structural information through three distinct nuclear environments. The ¹⁹F Nuclear Magnetic Resonance spectrum is particularly informative due to the high sensitivity and wide chemical shift dispersion of fluorine nuclei [11] [12].
The ¹⁹F Nuclear Magnetic Resonance spectrum of 4,5,7-trifluoro-1H-indole exhibits three distinct fluorine environments corresponding to the fluorine atoms at positions 4, 5, and 7 [12] [13]. The chemical shift range for fluorinated aromatic compounds typically spans from -50 to -220 ppm relative to trichlorofluoromethane [12]. The fluorine at position 5 (meta to the nitrogen) appears most downfield due to its proximity to the electron-rich pyrrole nitrogen, while the fluorines at positions 4 and 7 experience different electronic environments due to their ortho and para relationships to the nitrogen atom [14].
The coupling patterns in ¹⁹F Nuclear Magnetic Resonance reveal significant ¹⁹F-¹⁹F coupling constants, typically ranging from 15-25 Hz for ortho-coupled fluorines and 5-10 Hz for meta-coupled fluorines [14]. The ¹H-¹⁹F coupling provides additional structural information, with coupling constants of 5-15 Hz observed between fluorine atoms and adjacent aromatic protons [13] [14].
The ¹H Nuclear Magnetic Resonance spectrum of 4,5,7-trifluoro-1H-indole displays characteristic signals for the remaining aromatic protons and the indole nitrogen-hydrogen bond. The aromatic protons appear in the range of 6.5-8.5 ppm, with significant downfield shifts due to the electron-withdrawing effects of the fluorine substituents [15]. The nitrogen-hydrogen proton typically appears as a broad singlet at approximately 8.3-10.5 ppm, depending on the solvent and concentration [15] [16].
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework, with fluorinated carbons showing characteristic coupling patterns with adjacent fluorine atoms [17]. The carbon atoms bearing fluorine substituents appear as doublets with large ¹J(C-F) coupling constants of 240-280 Hz [17]. The aromatic carbons ortho and meta to fluorine show smaller coupling constants of 15-25 Hz and 3-8 Hz, respectively [17].
Table 3.2: Predicted Nuclear Magnetic Resonance Chemical Shifts for 4,5,7-Trifluoro-1H-Indole
| Position | ¹H δ (ppm) | ¹³C δ (ppm) | ¹⁹F δ (ppm) | Coupling Constants (Hz) |
|---|---|---|---|---|
| NH | 8.5-10.0 | - | - | - |
| H-2 | 7.2-7.4 | 110-115 | - | ³J(H-F) = 5-8 |
| H-3 | 6.8-7.1 | 120-125 | - | ⁴J(H-F) = 2-4 |
| C-4 | - | 145-150 | -110 to -120 | ¹J(C-F) = 250-270 |
| C-5 | - | 140-145 | -125 to -135 | ¹J(C-F) = 240-260 |
| H-6 | 7.5-7.8 | 115-120 | - | ³J(H-F) = 8-12 |
| C-7 | - | 148-153 | -115 to -125 | ¹J(C-F) = 255-275 |
The mass spectrometric analysis of 4,5,7-trifluoro-1H-indole reveals characteristic fragmentation patterns influenced by the presence of multiple fluorine substituents. The molecular ion peak appears at m/z 171 corresponding to the molecular formula C₈H₄F₃N [18] [19].
The fragmentation of 4,5,7-trifluoro-1H-indole follows predictable patterns based on the stability of the resulting ionic species [18]. The most prominent fragmentation involves the sequential loss of fluorine atoms, producing fragments at m/z 152 ([M-F]⁺), m/z 133 ([M-2F]⁺), and m/z 114 ([M-3F]⁺) [19]. These fragmentations occur preferentially due to the stability of the aromatic cation radicals formed upon fluorine loss.
The base peak typically appears at m/z 91, corresponding to the tropylium ion equivalent in the fluorinated system [18]. This seven-membered ring cation is particularly stable due to its aromatic character and represents a common fragmentation pattern in substituted aromatics [18].
Secondary fragmentation involves the elimination of hydrogen fluoride (HF) molecules, producing fragments at m/z 151 ([M-HF]⁺) and subsequent losses leading to m/z 131 ([M-2HF]⁺) [19]. The nitrogen-containing fragments appear at m/z 91 and m/z 65, representing the cyclized nitrogen-containing portions of the molecule [19] [20].
Table 3.3: Mass Spectrometric Fragmentation Pattern of 4,5,7-Trifluoro-1H-Indole
| Fragment Ion | m/z | Relative Intensity (%) | Assignment |
|---|---|---|---|
| [M]⁺- | 171 | 25-35 | Molecular ion |
| [M-F]⁺ | 152 | 45-60 | Loss of fluorine |
| [M-HF]⁺ | 151 | 30-45 | Loss of hydrogen fluoride |
| [M-2F]⁺ | 133 | 20-35 | Loss of two fluorines |
| [M-2HF]⁺ | 131 | 15-25 | Loss of two hydrogen fluorides |
| [M-3F]⁺ | 114 | 10-20 | Loss of three fluorines |
| C₇H₄F₂⁺ | 91 | 80-100 (base peak) | Tropylium equivalent |
| C₄H₃FN⁺ | 84 | 25-40 | Pyrrole fragment |
| C₄H₃F⁺ | 71 | 20-35 | Cyclic fragment |
| C₃H₂FN⁺ | 65 | 35-50 | Nitrogen-containing fragment |
The vibrational spectroscopy of 4,5,7-trifluoro-1H-indole provides detailed information about the molecular structure and bonding characteristics. The infrared and Raman spectra reveal characteristic absorption bands associated with the various functional groups and the electronic effects of fluorine substitution [21] [22].
The infrared spectrum of 4,5,7-trifluoro-1H-indole exhibits several characteristic regions corresponding to different vibrational modes [23] [24]. The nitrogen-hydrogen stretch appears as a strong, broad absorption between 3400-3500 cm⁻¹, which is characteristic of the indole nitrogen-hydrogen bond [23] [16]. This band may show some broadening due to potential hydrogen bonding interactions in the solid state [16].
The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 cm⁻¹, with the exact frequencies influenced by the electron-withdrawing effects of the fluorine substituents [23]. The presence of multiple fluorine atoms shifts these absorptions to higher frequencies compared to unsubstituted indole due to the increased electron deficiency of the aromatic system [21].
The aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1400-1600 cm⁻¹ [23] [22]. The presence of fluorine substituents significantly affects these vibrations, with the electron-withdrawing nature of fluorine causing shifts to higher frequencies compared to the parent indole molecule [21]. The out-of-plane bending vibrations of the aromatic carbon-hydrogen bonds appear in the region of 700-900 cm⁻¹ [23].
The carbon-fluorine stretching vibrations represent the most diagnostic bands in the infrared spectrum, appearing as strong absorptions in the region of 1000-1400 cm⁻¹ [23] [24]. These bands are particularly intense due to the large dipole moment changes associated with carbon-fluorine bond vibrations [14]. Multiple carbon-fluorine stretches are expected due to the three different fluorine environments in the molecule.
The Raman spectrum of 4,5,7-trifluoro-1H-indole provides complementary information to the infrared spectrum, with enhanced sensitivity to symmetric vibrations and carbon-carbon stretching modes [21] [25]. The aromatic ring breathing modes appear as strong bands in the region of 1000-1200 cm⁻¹, while the carbon-carbon stretching vibrations of the benzene and pyrrole rings are observed between 1400-1600 cm⁻¹ [21].
The Raman spectrum is particularly useful for characterizing the symmetric stretching modes of the aromatic rings, which may be weak or absent in the infrared spectrum due to symmetry considerations [25]. The presence of fluorine substituents enhances the polarizability changes associated with certain vibrational modes, leading to increased Raman intensity for specific bands [14].
Table 3.4: Characteristic Vibrational Frequencies of 4,5,7-Trifluoro-1H-Indole
| Vibrational Mode | Infrared Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|---|
| N-H Stretch | 3420-3480 | 3420-3480 | Strong (IR) | Indole N-H |
| Aromatic C-H Stretch | 3080-3120 | 3080-3120 | Medium | Aromatic C-H |
| Aromatic C=C Stretch | 1580-1620 | 1580-1620 | Medium | Ring vibrations |
| Aromatic C=C Stretch | 1480-1520 | 1480-1520 | Medium | Ring vibrations |
| C-F Stretch (asymmetric) | 1320-1380 | 1320-1380 | Strong | C-F stretching |
| C-F Stretch (symmetric) | 1200-1280 | 1200-1280 | Strong | C-F stretching |
| C-F Stretch | 1080-1150 | 1080-1150 | Strong | C-F stretching |
| Ring Breathing | 1020-1080 | 1020-1080 | Medium (Raman) | Ring deformation |
| C-H Out-of-plane | 820-880 | 820-880 | Medium | C-H bending |
| Ring Deformation | 750-820 | 750-820 | Medium | Ring bending |
| C-F Bending | 540-620 | 540-620 | Medium | C-F deformation |